molecular formula C10H16Cl2N2O B8178791 (S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl

(S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl

Cat. No.: B8178791
M. Wt: 251.15 g/mol
InChI Key: SAMAYWZHGLVJMN-WWPIYYJJSA-N
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Description

(S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a pyrrolidine ring attached to the pyridine moiety through a methoxy linkage. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyridine derivative, followed by the addition of pyrrolidine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrrolidine moiety is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

(S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but lacking the pyrrolidine moiety.

    2-Methyl-5-(2-pyrrolidinylmethoxy)pyridine: A closely related compound with a methyl group substitution on the pyridine ring.

    Nicotinic Acid Derivatives: Compounds with structural similarities to pyridine and potential biological activities.

Uniqueness: (S)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10;;/h2,4-5,7,9,12H,1,3,6,8H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMAYWZHGLVJMN-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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